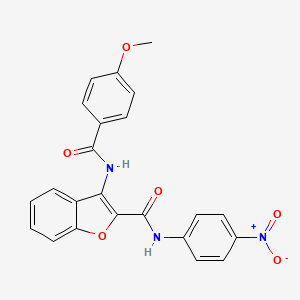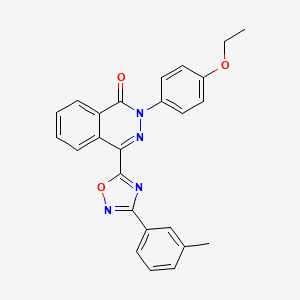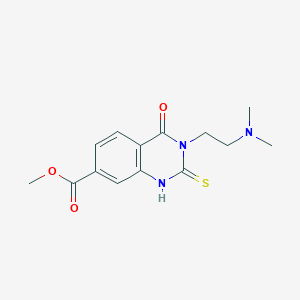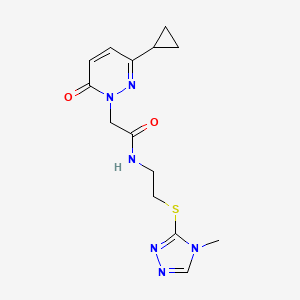
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s and has since been found to have a unique mechanism of action that makes it a promising candidate for cancer treatment.
Wirkmechanismus
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to a specific receptor on the surface of immune cells called the STING receptor. This activates a signaling pathway that leads to the production of interferons, which are proteins that help the immune system recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help regulate the immune system. It has also been shown to increase the production of nitric oxide, a molecule that plays a role in vasodilation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a versatile tool for researchers studying cancer. However, one limitation of using N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is its complex mechanism of action, which can make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide. One area of interest is the development of combination therapies that incorporate N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new analogs of N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide that may have improved potency or selectivity. Finally, there is ongoing research into the mechanisms of action of N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, which may lead to new insights into the immune system and cancer biology.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with azetidine-1-carboxylic acid to yield N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in a variety of preclinical models, including both solid tumors and hematological malignancies. N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by activating the immune system to attack cancer cells, making it a promising candidate for use in combination with other cancer therapies.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13-4-5-15(10-14(13)2)19-18(22)21-11-16(12-21)20-8-6-17(23-3)7-9-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYOHYKGPYCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)

![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)

![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid](/img/structure/B2694211.png)

methanone hydrochloride](/img/structure/B2694213.png)



![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)